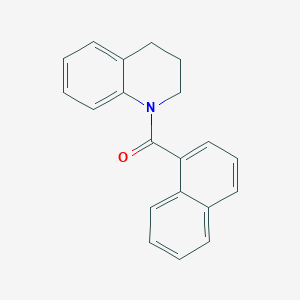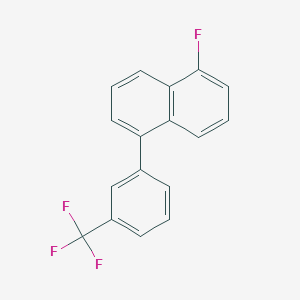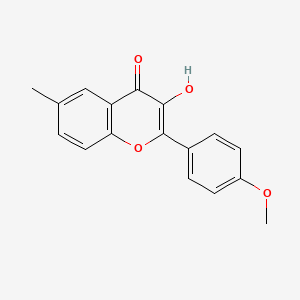
7-Iodo-2-methylquinazolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Iodo-2-methylquinazolin-4-ol is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-2-methylquinazolin-4-ol typically involves the iodination of 2-methylquinazolin-4-ol. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an organic solvent like acetic acid or ethanol under reflux conditions. The iodination process introduces the iodine atom at the 7th position of the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
7-Iodo-2-methylquinazolin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, quinazolinones, and other heterocyclic compounds with potential biological activities.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against specific human cancer cell lines.
Industry: Utilized in the development of new materials and chemical intermediates.
作用機序
The mechanism of action of 7-Iodo-2-methylquinazolin-4-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis . This inhibition leads to the disruption of cell division and growth, making it a potential anticancer agent. The compound’s structure allows it to bind effectively to the active site of DHFR, blocking its activity.
類似化合物との比較
Similar Compounds
- 6-Iodo-2-methylquinazolin-4-ol
- 7-Bromo-2-methylquinazolin-4-ol
- 7-Iodo-4-methylquinazolin-2-ol
Uniqueness
7-Iodo-2-methylquinazolin-4-ol is unique due to the specific positioning of the iodine and methyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has shown remarkable cytotoxic activity against certain cancer cell lines, making it a promising candidate for further research and development .
特性
分子式 |
C9H7IN2O |
|---|---|
分子量 |
286.07 g/mol |
IUPAC名 |
7-iodo-2-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H7IN2O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) |
InChIキー |
LTNWHSJXHNYNOF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC(=C2)I)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1-Ethoxyhexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11841334.png)
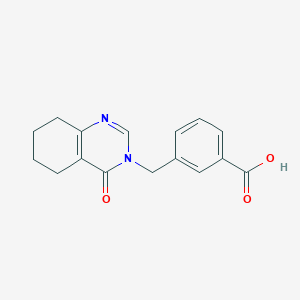
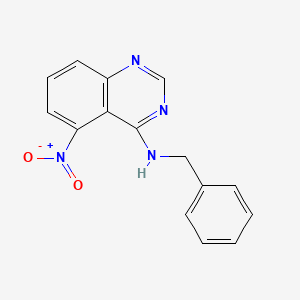


![8-Hydroxy-3-methylbenzo[F]quinoline-5-sulfonic acid](/img/structure/B11841377.png)
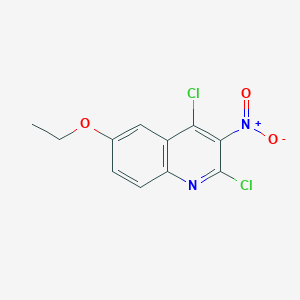
![2-Hydroxy-4-{(E)-[(quinoxalin-2-yl)methylidene]amino}benzoic acid](/img/structure/B11841392.png)

